Product packaging for D-Glutamic acid alpha-amide, HCl(Cat. No.:CAS No. 1894568-91-2)

D-Glutamic acid alpha-amide, HCl

Cat. No.: B1442718
CAS No.: 1894568-91-2
M. Wt: 182.6 g/mol
InChI Key: QQZFNVIRTSLEGO-AENDTGMFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of D-Amino Acids and Their Significance in Biological and Chemical Systems

For a long time, L-amino acids were considered the exclusive building blocks of proteins and life itself, while their mirror images, D-amino acids, were thought to be unnatural artifacts. researchgate.net However, mounting evidence has revealed the natural occurrence and vital roles of D-amino acids across various biological systems, from microorganisms to mammals. researchgate.netnih.gov

D-amino acids are enantiomers of the more common L-amino acids, meaning they are non-superimposable mirror images of each other. nih.gov This stereochemical difference, while seemingly subtle, leads to profoundly different biological functions. researchgate.net In bacteria, D-amino acids, particularly D-alanine and D-glutamic acid, are fundamental components of the peptidoglycan layer of the cell wall, providing structural rigidity and resistance to standard proteases that are specific for L-amino acids. researchgate.netnih.govnih.gov This has made the metabolic pathways of D-amino acids attractive targets for the development of novel antibiotics. nih.gov

Beyond their structural roles in bacteria, D-amino acids are involved in processes such as biofilm formation and spore germination. nih.govchemimpex.com In more complex organisms, including humans, D-amino acids like D-serine and D-aspartate have been identified in tissues and function as important signaling molecules in the central nervous and endocrine systems. researchgate.netchemimpex.com For instance, D-serine is a key regulator of neurotransmission in the brain. chemimpex.com

In the realm of chemical research, D-amino acids are invaluable building blocks. guidechem.com Their incorporation into synthetic peptides can enhance stability by making them resistant to enzymatic degradation, a crucial property for the development of peptide-based drugs. wikipedia.org The synthesis of D-amino acids can be achieved through various methods, including the resolution of racemic mixtures and asymmetric synthesis using chiral catalysts. wikipedia.orgfrontiersin.org

Research Context and Importance of D-Glutamic Acid Alpha-Amide Derivatives

Within the broader context of D-amino acid research, D-Glutamic acid alpha-amide hydrochloride and its derivatives hold specific importance. This compound is frequently utilized as a key starting material or intermediate in the synthesis of more complex molecules, particularly in pharmaceutical research. researchgate.netchemimpex.com

One of the primary areas of investigation for D-Glutamic acid alpha-amide derivatives is in the development of neuroprotective agents. chemimpex.com L-glutamic acid is a major excitatory neurotransmitter, and its over-activation can lead to excitotoxicity, a phenomenon implicated in a range of neurological disorders. acnp.org Consequently, derivatives of glutamic acid, including those from the D-configuration, are explored as potential modulators of glutamate (B1630785) receptors to offer therapeutic benefits. nih.govchemimpex.com Research has shown that glutamate antagonists can protect neurons from hypoxic injury. nih.gov

Furthermore, D-Glutamic acid alpha-amide, HCl serves as a crucial building block in peptide synthesis. chemimpex.comwikipedia.org The process of forming amide bonds to create peptides often requires the use of protecting groups to prevent unwanted side reactions. wikipedia.orgmasterorganicchemistry.com The specific structure of D-Glutamic acid alpha-amide allows for its incorporation into peptide chains, potentially conferring unique conformational properties and increased stability to the resulting peptide. peptide.com The synthesis of glutamic acid amides can be achieved through various chemical methods involving the activation of the carboxylic acid group. researchgate.net

In biochemical research, this compound can be used as a substrate in enzymatic assays to study the kinetics and mechanisms of enzymes that interact with amino acid derivatives. chemimpex.com However, it is noteworthy that D-amino acid oxidase (DAAO), an enzyme that degrades many D-amino acids, does not act on D-glutamate. nih.govfrontiersin.org

The table below summarizes some of the key physicochemical properties of this compound.

PropertyValueSource
Molecular Formula C₅H₁₁ClN₂O₃ nih.gov
Molecular Weight 182.60 g/mol nih.gov
IUPAC Name (4R)-4,5-diamino-5-oxopentanoic acid;hydrochloride nih.gov
Appearance White powder chemimpex.com
Melting Point > 220 °C (decomposes) chemimpex.com
Optical Rotation [α]²⁵D = -21 ± 1° (c=1 in 1N HCl) chemimpex.com

The study of D-Glutamic acid alpha-amide and its derivatives is an active area of research, with potential applications spanning from fundamental biochemistry to the development of new therapeutic agents.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H11ClN2O3 B1442718 D-Glutamic acid alpha-amide, HCl CAS No. 1894568-91-2

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(4R)-4,5-diamino-5-oxopentanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O3.ClH/c6-3(5(7)10)1-2-4(8)9;/h3H,1-2,6H2,(H2,7,10)(H,8,9);1H/t3-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQZFNVIRTSLEGO-AENDTGMFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)O)C(C(=O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CC(=O)O)[C@H](C(=O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis Methodologies and Strategies

Chemical Synthesis Approaches for Alpha-Amides of Glutamic Acid

The creation of the alpha-amide of glutamic acid hinges on the formation of a stable amide bond between the alpha-carboxylic acid group of glutamic acid and an amine source. This process necessitates the activation of the carboxylic acid, which is generally unreactive towards amines under mild conditions. hepatochem.comnumberanalytics.com

General Amide Bond Formation Techniques

The synthesis of amides is a cornerstone of organic chemistry, with a vast arsenal (B13267) of methods developed to facilitate this transformation efficiently. numberanalytics.comluxembourg-bio.com These techniques can be broadly categorized into the activation of the carboxylic acid precursor and the use of specialized coupling reagents. hepatochem.comresearchgate.net

To facilitate the nucleophilic attack by an amine, the carboxylic acid's hydroxyl group must be converted into a better leaving group. luxembourg-bio.com This is achieved by transforming the carboxylic acid into more reactive intermediates. hepatochem.comresearchgate.net Common activated forms include:

Acyl Halides: Acyl chlorides and fluorides are highly reactive intermediates that readily react with amines to form amides. researchgate.net However, their high reactivity can sometimes be incompatible with sensitive functional groups within the substrate. researchgate.net

Acyl Azides: These are another form of activated carboxylic acid derivatives used in amide synthesis. hepatochem.comresearchgate.net

Anhydrides: Carboxylic anhydrides can react with amines to yield the desired amide. hepatochem.comlibretexts.org

Esters: Active esters, such as those derived from N-hydroxysuccinimide, can be prepared as stable, isolable intermediates that subsequently react with amines to form amides. hepatochem.com

Interactive Table: Activated Carboxylic Acid Precursors for Amide Synthesis
Precursor TypeReactivityAdvantagesDisadvantages
Acyl HalidesVery HighHigh yieldsHarsh formation conditions, potential for side reactions
Acyl AzidesHighEffective for amide formationPotential for rearrangement (Curtius)
AnhydridesModerateReadily availableMay require excess acid, can lead to mixed products
Active EstersModerateStable, isolable intermediatesTwo-step process

Coupling reagents are indispensable tools in modern amide synthesis, promoting the reaction between a carboxylic acid and an amine under mild conditions. numberanalytics.comluxembourg-bio.com These reagents effectively activate the carboxylic acid in situ. Prominent classes of coupling reagents include:

Carbodiimides: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are widely used. hepatochem.comnumberanalytics.com They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the amine. luxembourg-bio.com

Organophosphorous Reagents: Reagents such as BOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyBOP ((benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are known for their high efficiency and are particularly useful in peptide synthesis. researchgate.netpeptide.com

Aminium/Uronium Reagents: This class includes reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate). researchgate.netpeptide.com They are highly effective and known to suppress racemization, especially when used with additives like 1-hydroxybenzotriazole (B26582) (HOBt). luxembourg-bio.compeptide.com

Interactive Table: Common Coupling Reagents for Amide Synthesis
Reagent ClassExamplesKey Features
CarbodiimidesDCC, EDC, DICBroadly applicable, cost-effective
OrganophosphorousBOP, PyBOPHigh efficiency, effective for challenging couplings
Aminium/UroniumHBTU, TBTU, HATUFast reaction times, low racemization

A significant challenge in the synthesis of chiral alpha-amino amides, including D-glutamic acid alpha-amide, is the potential for side reactions and racemization. hepatochem.combibliomed.org Overactivation of the carboxylic acid can lead to unwanted side products. bibliomed.org

Racemization, the loss of stereochemical integrity at the alpha-carbon, is a major concern. bibliomed.orgpeptide.com This can occur through the formation of an oxazolone (B7731731) (or azlactone) intermediate, particularly when the amino group is protected with an acyl-type group. bibliomed.orgresearchgate.net The use of certain coupling reagents or reaction conditions can promote the abstraction of the alpha-proton, leading to a loss of chirality. bibliomed.org The addition of additives like HOBt can help to minimize racemization by forming an active ester that is less prone to cyclization into an oxazolone. luxembourg-bio.com

Enantioselective Synthesis of D-Alpha-Amino Amides

Given the importance of stereochemistry in biologically active molecules, the enantioselective synthesis of D-alpha-amino amides is a critical area of research. rsc.orgrsc.org These methods aim to produce the desired D-enantiomer selectively, avoiding the need for resolution of a racemic mixture. rsc.org

Asymmetric Catalysis (e.g., cinchona alkaloid-catalyzed aza-Henry reaction)

Asymmetric catalysis offers a powerful strategy for the enantioselective synthesis of chiral molecules. rsc.orgnitech.ac.jp The aza-Henry (or nitro-Mannich) reaction, which involves the addition of a nitroalkane to an imine, is a valuable method for forming a new carbon-carbon bond and a stereocenter. rsc.orgmdpi.com

The use of chiral catalysts, such as cinchona alkaloids, can direct the reaction to favor the formation of one enantiomer over the other. rsc.orgmdpi.com For instance, a cinchona alkaloid-catalyzed aza-Henry reaction using bromonitromethane (B42901) has been employed in a multi-step synthesis to produce D-α-amino amides. rsc.org In this approach, the catalyst controls the stereochemical outcome of the addition of the nitronate to the imine, ultimately leading to the desired D-amino amide configuration after subsequent transformations. rsc.orgmdpi.com The development of such catalytic systems is crucial for the efficient and selective synthesis of enantiopure amino acid derivatives. thieme.deacs.org

Umpolung Amide Synthesis Integration

A conceptually novel approach to amide bond formation is the Umpolung Amide Synthesis (UmAS), which reverses the traditional electrophilic character of the acyl carbon and the nucleophilic character of the amine. scispace.com This method provides direct access to amides from an α-bromo nitroalkane and an amine, utilizing an electrophilic iodine source like N-iodosuccinimide (NIS) in semiaqueous conditions. scispace.comnih.gov The α-bromo nitroalkane functions as the synthetic equivalent of an acyl anion, representing a reversal of polarity (umpolung). nih.gov

This strategy can be adapted for the synthesis of α-amino amides. nih.gov The development of a protocol using substoichiometric amounts of NIS under aerobic conditions makes the process more efficient and catalytic. acs.org In the context of D-Glutamic acid alpha-amide, a potential synthetic route would involve the enantioselective preparation of a suitable chiral α-bromo nitroalkane precursor derived from a glutamic acid scaffold. This precursor would then react with an amine source under UmAS conditions to form the amide bond, establishing a unique and powerful method for constructing complex α-amino amides. nih.govacs.org

Comparative Analysis of Chemical Synthesis Strategies for D-Amino Acids

The synthesis of enantiomerically pure D-amino acids is a significant challenge in organic chemistry. nih.gov Various strategies have been developed, each with distinct advantages and limitations.

Amination of α-Halogenated Acids : This straightforward method involves the SN2 displacement of a bromide from an α-bromo acid (prepared via the Hell-Volhard-Zelinskii reaction) with ammonia (B1221849). libretexts.org While direct, it can suffer from over-alkylation and often requires harsh conditions. libretexts.org

Strecker Synthesis : This classic method assembles an α-amino acid from an aldehyde, ammonia, and cyanide, followed by hydrolysis of the resulting α-amino nitrile. libretexts.org While versatile, it produces a racemic mixture that requires a subsequent resolution step. libretexts.org

Amidomalonate Synthesis : A variation of the malonic ester synthesis, this method involves alkylating an amidomalonate ester, followed by hydrolysis and decarboxylation. libretexts.org It is a reliable method for producing a variety of racemic α-amino acids. libretexts.org

Asymmetric Synthesis : Modern approaches focus on enantioselective methods to avoid the need for resolution. These include the asymmetric hydrogenation of N-acylaminoacrylic acids using chiral catalysts, a method successfully industrialized for L-DOPA synthesis. libretexts.org Another powerful technique is the phase-transfer catalysis for the asymmetric alkylation of glycine (B1666218) derivatives, which can yield high enantiomeric excess. acs.org

The choice of method depends on the specific target amino acid, scalability, and the required level of enantiopurity. For complex D-amino acids, asymmetric catalytic methods are generally preferred for their efficiency and high stereoselectivity. acs.org

Table 1: Comparative Analysis of Chemical Synthesis Strategies for D-Amino Acids

Synthesis Strategy Starting Materials Stereocontrol Key Advantages Key Limitations
Amination of α-Halo Acids α-Carboxylic Acid, Bromine, Ammonia Racemic (requires resolution) Direct, uses simple reagents libretexts.org Risk of multiple alkylations, harsh conditions libretexts.org
Strecker Synthesis Aldehyde, Ammonia, Cyanide Racemic (requires resolution) High versatility, convergent libretexts.org Use of toxic cyanide, produces racemate libretexts.org
Amidomalonate Synthesis Diethyl acetamidomalonate, Alkyl Halide Racemic (requires resolution) Robust, good yields, avoids over-alkylation libretexts.org Requires multi-step hydrolysis/decarboxylation libretexts.org
Asymmetric Hydrogenation N-acylaminoacrylic acid Enantioselective High enantiomeric excess, catalytic libretexts.org Requires specific precursor, catalyst cost
Asymmetric Phase-Transfer Catalysis Glycine-derived Schiff base, Alkyl Halide Enantioselective High enantiomeric excess, applicable to hindered amino acids acs.org Catalyst sensitivity, optimization required

Biocatalytic and Enzymatic Synthesis Routes

Biocatalysis offers a powerful and sustainable alternative to chemical synthesis for producing enantiomerically pure D-amino acids. nih.gov These methods leverage the high stereoselectivity of enzymes to achieve high yields and enantiomeric excess under mild reaction conditions.

2 Enzyme-Specific Transformations in the Synthesis of D-Glutamic Acid

The production of enantiomerically pure D-amino acids, including D-glutamic acid, is of significant interest for various applications in the pharmaceutical and chemical industries. Biocatalytic methods, employing specific enzymes, offer a highly selective and efficient alternative to traditional chemical synthesis. These enzymatic strategies operate under mild conditions and provide high yields of the desired stereoisomer. Several key enzyme families are utilized in these synthetic pathways.

1 D-Hydantoinase and D-Carbamoylase Pathways

The "hydantoinase process" is a well-established and industrially significant method for producing D-amino acids. This multi-enzyme cascade typically begins with a racemic mixture of a 5'-monosubstituted hydantoin (B18101), which serves as the precursor to the target amino acid. nih.govnih.gov The process unfolds in a series of enzymatic reactions:

D-Hydantoinase (EC 3.5.2.2): This enzyme stereoselectively hydrolyzes the D-enantiomer of the hydantoin substrate to form an N-carbamoyl-D-amino acid. nih.gov

Hydantoin Racemase: To achieve a theoretical yield of 100%, a hydantoin racemase is often employed to continuously convert the remaining L-hydantoin into the D-form, which can then be acted upon by the D-hydantoinase. nih.gov

D-Carbamoylase (EC 3.5.1.77): This enzyme, also known as N-carbamoyl-D-amino acid amidohydrolase, specifically hydrolyzes the N-carbamoyl-D-amino acid intermediate to yield the final, optically pure D-amino acid and releases ammonia and carbon dioxide. nih.govresearchgate.net

This dynamic kinetic resolution (DKR) process has been successfully applied to the synthesis of various D-amino acids, such as D-hydroxyphenylglycine and D-methionine. nih.govnih.govrsc.org For the synthesis of D-glutamic acid, the starting material would be 5-(2-carboxyethyl)hydantoin. The use of whole recombinant cells co-expressing the necessary enzymes (D-hydantoinase and D-carbamoylase) has been shown to be highly efficient, minimizing the accumulation of intermediates and driving the reaction towards a high product yield. nih.gov

2 D-Amino Acid Aminotransferase-Promoted Reactions

D-Amino Acid Aminotransferases (D-AAT), also known as D-transaminases (EC 2.6.1.21), are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the reversible transfer of an amino group from a D-amino acid donor to an α-keto acid acceptor. nih.govwikipedia.org This pathway is crucial for the biosynthesis of D-glutamate in bacteria, where it is an essential component of the peptidoglycan cell wall. nih.gov

The typical reaction for D-glutamic acid synthesis is: α-ketoglutarate + D-alanine ⇌ D-glutamate + pyruvate nih.govwikipedia.org

In this reaction, D-alanine serves as the amino group donor. The process is highly stereoselective, producing optically pure D-glutamate. nih.gov Research has identified and characterized D-AATs from various bacterial sources, such as Bacillus sphaericus and Mycobacterium smegmatis, confirming their activity in synthesizing D-glutamate. nih.govwikipedia.org The enzyme from thermophilic Bacillus species has been purified and shown to be a thermostable D-AAT, highlighting its potential for robust industrial applications. wikipedia.org

3 N-Acyl-D-Amino Acid Amidohydrolase Hydrolysis

Another key enzymatic method involves the hydrolysis of an N-acyl-D-amino acid using a specific amidohydrolase (also known as D-aminoacylase or N-acyl-D-amino acid deacylase, EC 3.5.1.81). researchgate.net This process is a kinetic resolution where a racemic mixture of N-acyl-amino acids is exposed to the enzyme, which selectively deacylates the D-enantiomer.

For the production of D-glutamic acid, a specific N-acyl-D-glutamate amidohydrolase (D-AGase) is required. researchgate.netasm.orgnih.gov Such an enzyme has been isolated and characterized from Pseudomonas sp. strain 5f-1. asm.orgnih.govnih.gov The enzyme specifically hydrolyzes various N-acyl derivatives of D-glutamate (e.g., N-formyl, N-acetyl, N-butyryl) to produce D-glutamic acid and the corresponding fatty acid. asm.orgnih.gov It shows no activity towards N-acyl derivatives of neutral D-amino acids or D-aspartate, demonstrating high substrate specificity. asm.org

The unreacted N-acyl-L-glutamic acid can be separated and racemized chemically for reuse, making the process economically viable. This method is considered one of the most convenient for producing various D-amino acids. researchgate.net

Table 1: Kinetic Properties of N-Acyl-D-Glutamate Amidohydrolase from Pseudomonas sp. 5f-1 This table presents the kinetic parameters of the purified enzyme for its substrate, N-acetyl-D-glutamate.

ParameterValueConditions
Km 6.67 mMpH 6.5, 30°C
Vmax 662 µmol/min/mgpH 6.5, 30°C
Optimal pH 6.5 - 7.5-
Optimal Temp. 45°C-
Molecular Weight 55,000 DaMonomer

Data sourced from Sakai K, et al. (1991). asm.orgnih.govnih.gov

4 Kinetic Resolution via L-Amino Acid Oxidase

Kinetic resolution can also be achieved using an L-amino acid oxidase (LAAO) (EC 1.4.3.2). rsc.org These flavin-dependent enzymes catalyze the stereospecific oxidative deamination of L-amino acids to their corresponding α-keto acids, with the concomitant production of ammonia and hydrogen peroxide. wikipedia.org

When applied to a racemic mixture of glutamic acid (D/L-glutamate), LAAO will selectively degrade the L-enantiomer into α-ketoglutarate. wikipedia.org This leaves the desired D-glutamic acid untouched in the reaction mixture. The D-enantiomer can then be isolated with high optical purity. A major drawback of this method is that the theoretical maximum yield is only 50%, as half of the starting material is consumed. However, this can be overcome by integrating a process to convert the resulting α-ketoglutarate back into racemic glutamic acid, creating a dynamic kinetic resolution system.

5 Asymmetric Reductive Amination by D-Amino Acid Dehydrogenase

A highly atom-efficient method for D-amino acid synthesis is the asymmetric reductive amination of a prochiral α-keto acid, catalyzed by a D-amino acid dehydrogenase (DAADH). rsc.orgnih.gov For the synthesis of D-glutamic acid, the starting substrate is α-ketoglutarate. proteopedia.org

α-ketoglutarate + NH₃ + NAD(P)H → D-glutamate + H₂O + NAD(P)⁺

Naturally occurring DAADHs are rare, but protein engineering and directed evolution have been used to create broad-substrate-range and highly stereoselective variants. nih.gov For instance, meso-diaminopimelate D-dehydrogenase has been successfully engineered to exhibit significant activity towards a wide array of α-keto acids, producing the corresponding D-amino acids with very high enantiomeric excess (>95-99% ee). nih.govwikipedia.org This approach is particularly attractive due to the low cost of the starting materials (α-keto acid and ammonia) and the direct formation of the desired product in a single step. nih.gov The reverse reaction, the catabolism of D-glutamate, has been shown to be mediated by D-amino acid dehydrogenase (DAD) in organisms like Pseudomonas aeruginosa, confirming the enzyme's capacity to process this specific substrate. nih.gov

3 Advantages and Challenges in Biocatalytic Production of D-Amino Acids

The use of biocatalysts for producing D-amino acids like D-glutamic acid offers significant benefits over traditional chemical methods, but it also presents specific challenges that need to be addressed for large-scale industrial application. rsc.org

Advantages:

High Selectivity: Enzymes exhibit remarkable regio- and stereoselectivity, leading to products with very high optical purity (>99% ee). This eliminates the need for complex and costly chiral resolution steps often required in chemical synthesis. rsc.orgnih.gov

Mild Reaction Conditions: Biocatalytic processes operate under mild conditions of temperature, pressure, and pH. This reduces energy consumption and the formation of unwanted by-products that can occur under the harsh conditions of chemical synthesis. rsc.org

Environmental Friendliness: Biocatalysis is considered a green technology. It utilizes renewable resources, generates less hazardous waste, and relies on biodegradable catalysts (enzymes), reducing the environmental impact. nih.gov

High Efficiency and Yield: Systems like the hydantoinase process or those using dehydrogenases can achieve theoretical yields of nearly 100% through dynamic kinetic resolution or direct asymmetric synthesis, maximizing atom economy. nih.gov

Table 2: Summary of Advantages and Challenges in Biocatalytic D-Amino Acid Production

AspectDetails
Advantages
Selectivity High enantioselectivity and regioselectivity, leading to optically pure products.
Conditions Operates under mild temperature, pH, and pressure, saving energy.
Sustainability Environmentally friendly process with less hazardous waste.
Efficiency High conversion rates and yields are achievable, especially with dynamic kinetic resolution.
Challenges
Enzyme Stability Enzymes can be sensitive to operational stresses like temperature, pH, and organic solvents, limiting their lifespan.
Cofactor Regeneration Dehydrogenase and aminotransferase reactions often require expensive nicotinamide (B372718) cofactors (e.g., NAD(P)H) that must be efficiently regenerated in situ. nih.gov
Substrate/Product Inhibition High concentrations of the substrate or product can inhibit enzyme activity, reducing process efficiency.
Cost and Availability The cost of enzyme production, purification, and immobilization can be high. Some enzymes may have low expression levels or are not commercially available.

Challenges:

Enzyme Stability and Cost: Enzymes can be expensive to produce and purify. Their operational stability can be limited, and they may be susceptible to deactivation by process conditions or impurities in the feedstock.

Cofactor Regeneration: Many desirable reactions, particularly those catalyzed by dehydrogenases or aminotransferases, depend on expensive cofactors like NADPH or NADH. For the process to be economically feasible, an efficient in-situ cofactor regeneration system must be integrated into the process. nih.gov

Product Inhibition and Low Solubility: The accumulation of the final D-amino acid product can inhibit the activity of the enzymes in the pathway. Additionally, the low solubility of some substrates or products can limit the achievable reaction rates and product titers.

Process Complexity: Multi-enzyme cascade reactions, while efficient, require careful optimization of the relative activities of each enzyme in the pathway to prevent the accumulation of inhibitory intermediates and ensure a smooth metabolic flux. nih.gov

The successful synthesis of D-Glutamic acid via these biocatalytic routes depends on overcoming these challenges through methods like protein engineering to enhance enzyme stability and activity, and process engineering to optimize reaction conditions and cofactor recycling. The resulting D-Glutamic acid can subsequently be converted to its alpha-amide form and isolated as a hydrochloride salt through standard chemical procedures.

Biochemical Roles and Metabolic Interventions

Involvement in Microbial Metabolism

D-Glutamic acid is a key player in the metabolic activities of many bacteria, contributing to both the synthesis of essential cellular components and serving as a nutrient source.

The bacterial cell wall owes its structural strength and rigidity in large part to a unique polymer called peptidoglycan. wikipedia.org This mesh-like macromolecule is composed of alternating sugar residues, N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM), cross-linked by short peptide chains. wikipedia.org D-Glutamic acid is a fundamental and essential component of these peptide side chains in the peptidoglycan of both Gram-positive and Gram-negative bacteria. nih.govportlandpress.com

For instance, in the peptidoglycan of Escherichia coli, a Gram-negative bacterium, the peptide stem attached to each NAM residue typically consists of L-alanine, D-glutamic acid, meso-diaminopimelic acid, and D-alanine. wikipedia.org Similarly, in the Gram-positive bacterium Staphylococcus aureus, the pentapeptide includes L-alanine, D-glutamine (which is derived from D-glutamic acid), L-lysine, and D-alanine. wikipedia.org The incorporation of D-amino acids like D-glutamic acid is a hallmark of bacterial peptidoglycan and is crucial for protecting the cell from osmotic lysis. wikipedia.orgebi.ac.uk

BacteriumGram StainPeptide Stem Composition of Peptidoglycan
Escherichia coliNegativeL-alanine, D-glutamic acid, meso-diaminopimelic acid, D-alanine
Staphylococcus aureusPositiveL-alanine, D-glutamine, L-lysine, D-alanine

While L-glutamate is readily available in the cell, the synthesis of D-glutamate for peptidoglycan requires a specific enzyme: glutamate (B1630785) racemase. wikipedia.org This enzyme, encoded by the murI gene, catalyzes the reversible conversion of L-glutamate to D-glutamate. wikipedia.orgmdpi.com Glutamate racemase is essential for providing the necessary D-glutamate for cell wall biosynthesis in many bacteria. ebi.ac.ukwikipedia.org The enzyme is unique to bacteria and is not found in mammals, making it an attractive target for the development of new antibacterial drugs. wikipedia.org Some bacteria, like Bacillus anthracis, even possess two isozymes of glutamate racemase, RacE1 and RacE2, highlighting the importance of D-glutamate production for these organisms. nih.gov

Recent studies have shown that bacteria may accumulate D-glutamate under certain stress conditions. For example, wild-type Escherichia coli subjected to carbon and nitrogen starvation have been found to accumulate D-glutamate. nih.gov This accumulation is not observed in control cells growing under normal conditions. nih.gov The uptake of glutamate, mediated by transporters like GadC in Francisella, has been shown to be crucial for defending against oxidative stress within the phagosome of host immune cells. nih.gov This suggests that D-glutamate may play a role in bacterial stress response and survival mechanisms beyond its structural role in the cell wall. nih.govnih.gov The glutamate decarboxylase (GAD) system, which converts glutamate to γ-aminobutyrate (GABA), is another mechanism implicated in acid stress tolerance in several bacterial species. nih.govcapes.gov.br

Many soil-dwelling and rhizosphere bacteria have the ability to catabolize D-amino acids, including D-glutamate, as their sole source of carbon and nitrogen. nih.govuky.edu This metabolic versatility allows them to thrive in environments where D-amino acids are present, often due to bacterial cell wall turnover. nih.gov The breakdown of D-amino acids typically involves enzymes like D-amino acid dehydrogenases and D-amino acid oxidases, which convert the D-amino acid into its corresponding α-keto acid. ontosight.ai For example, some bacteria can utilize D-glutamate as a nutrient source, with studies showing enhanced growth and expression of D-amino acid dehydrogenase when D-glutamate is the sole carbon source. frontiersin.org In some cases, the catabolism of D-amino acids is linked to specific metabolic pathways, such as the involvement of a broad-spectrum amino acid racemase in a novel catabolic pathway that includes D-ornithine as an intermediate in Pseudomonas putida KT2440. uky.edu

D-Amino Acid Incorporation into Bacterial Cell Wall Peptidoglycans

Enzymatic Transformations and Biochemical Pathways

The metabolism of D-glutamic acid involves a variety of enzymatic reactions that are central to its synthesis and degradation.

The primary enzyme responsible for the production of D-glutamate in bacteria is glutamate racemase , which interconverts the L- and D-enantiomers of glutamate. wikipedia.org This cofactor-independent racemase is crucial for supplying D-glutamate for peptidoglycan synthesis. nih.gov

Once synthesized, D-glutamate is incorporated into the peptidoglycan precursor by the MurD ligase , an ATP-dependent enzyme that adds D-glutamic acid to UDP-MurNAc-L-Ala. nih.govoup.com

In terms of catabolism, D-amino acid dehydrogenases and D-amino acid oxidases are key enzymes that initiate the breakdown of D-amino acids. ontosight.ai For instance, some bacteria show increased expression of D-amino acid dehydrogenase when grown on D-glutamate. frontiersin.org

Another enzymatic transformation involves D-glutaminase , which catalyzes the hydrolysis of D-glutamine to D-glutamate and ammonia (B1221849). wikipedia.org This reaction is part of the broader metabolism of D-glutamine and D-glutamate. wikipedia.org

Furthermore, in mammalian tissues, there is evidence of an enzymatic conversion of D-glutamic acid to D-pyrrolidone carboxylic acid, indicating that metabolic pathways for D-amino acids exist beyond the microbial world. nih.gov

EnzymeFunctionMetabolic Pathway
Glutamate RacemaseInterconversion of L-glutamate and D-glutamateD-glutamate synthesis for peptidoglycan
MurD LigaseAddition of D-glutamate to UDP-MurNAc-L-AlaPeptidoglycan biosynthesis
D-Amino Acid DehydrogenaseOxidation of D-amino acidsD-amino acid catabolism
D-GlutaminaseHydrolysis of D-glutamine to D-glutamateD-glutamine and D-glutamate metabolism

Oxidative Deamination Catalyzed by D-Amino Acid Oxidase (DAAO)

D-amino acid oxidase (DAAO) is a flavoenzyme containing flavin adenine (B156593) dinucleotide (FAD) as a cofactor. nih.govwikipedia.org It plays a crucial role in the metabolism of D-amino acids by catalyzing their oxidative deamination with strict stereoselectivity. nih.govcatalysis.blog This enzymatic reaction is significant in various organisms, from microorganisms to humans, where it participates in processes ranging from catabolism to neuromodulation. nih.govfrontiersin.org

The primary reaction catalyzed by DAAO involves the oxidation of a D-amino acid to its corresponding α-imino acid. nih.gov This intermediate is unstable in aqueous solution and spontaneously hydrolyzes to an α-keto acid and ammonia. frontiersin.orgnih.gov During the oxidative part of the reaction, the FAD cofactor in DAAO is reduced to FADH₂. The catalytic cycle is completed by the reoxidation of FADH₂ by molecular oxygen, which produces hydrogen peroxide (H₂O₂). nih.govfrontiersin.orgresearchgate.net

This process is a key pathway for the degradation of D-amino acids, converting them into metabolically accessible α-keto acids that can enter central metabolic pathways, such as the citric acid cycle. ontosight.airesearchgate.net The production of ammonia and hydrogen peroxide are also significant outcomes of this reaction. catalysis.blogresearchgate.net

DAAO exhibits broad substrate specificity, acting on a variety of D-amino acids. frontiersin.orgresearchgate.net However, it generally shows a preference for neutral and hydrophobic D-amino acids. frontiersin.orgnih.gov The enzyme is typically not active towards acidic D-amino acids like D-aspartate and D-glutamate, which are substrates for a different enzyme, D-aspartate oxidase (DASPO). researchgate.netnih.gov

Human DAAO (hDAAO) demonstrates high activity towards bulky and hydrophobic D-amino acids. frontiersin.org The substrate preference for hDAAO, based on apparent kinetic properties, is as follows: D-DOPA > D-Tyrosine > D-Phenylalanine. frontiersin.org It is also active on small, uncharged D-amino acids such as D-cysteine, D-alanine, D-proline, and D-serine. frontiersin.orgnih.gov The kinetic efficiency of hDAAO on D-serine, a key neuromodulator, is notably low, suggesting that its activity must be tightly regulated to control D-serine levels in the brain. frontiersin.org

The substrate specificity of DAAO can be engineered. For instance, mutating specific active site residues, such as Met-213 to arginine in DAAO from Rhodotorula gracilis, has been shown to introduce activity towards D-aspartate, a substrate typically favored by DASPO. nih.gov Such protein engineering efforts aim to create DAAO variants with novel specificities for biotechnological applications. nih.govnih.gov

Table 1: Substrate Specificity of Human D-Amino Acid Oxidase (hDAAO) This table is interactive. You can sort the data by clicking on the column headers.

Substrate Relative Activity (%)
D-DOPA 100
D-Tyrosine > D-Phenylalanine
D-Cysteine > D-Alanine
D-Alanine > D-Proline
D-Proline > D-Serine
D-Serine Low
D-Aspartate Inactive
D-Glutamate Inactive

Data sourced from: frontiersin.orgnih.govresearchgate.netnih.gov

Specific D-Amino Acid Lyases (e.g., D-Glucosaminate-6-phosphate Ammonia-lyase)

D-glucosaminate-6-phosphate ammonia-lyase (DGL) is a PLP-dependent enzyme that participates in the metabolism of D-glucosaminic acid. nih.govacs.org It catalyzes the elimination of ammonia from D-glucosaminate-6-phosphate to produce 2-keto-3-deoxygluconate (B102576) 6-phosphate (KDG-6-P), an intermediate in the Entner–Doudoroff pathway. nih.govcreative-enzymes.com This enzyme is notable because it is one of the few in the aminotransferase superfamily that acts on a D-amino acid substrate. acs.orgresearchgate.net

The crystal structure of DGL from Salmonella enterica serovar Typhimurium reveals a unique octameric assembly, a tetramer of dimers, which has not been observed before in the aminotransferase superfamily. nih.govnih.gov The PLP cofactor is covalently bound to a lysine (B10760008) residue at the dimer interface. nih.gov A key mechanistic feature of DGL is that the deamination reaction proceeds with an inversion of stereochemistry at the C3 position of the product, which is an unprecedented finding for a PLP-dependent dehydratase/deaminase. nih.govnih.gov This suggests a mechanism involving an enamine intermediate that is stereospecifically protonated by the enzyme before the product is released. nih.gov

General Glutamate Metabolism Context

Glutamate is a central molecule in amino acid metabolism in a wide range of organisms, including plants and animals. ontosight.aioup.com It serves as a key link between carbon and nitrogen metabolism. ontosight.ai The α-amino group of glutamate is involved in both the assimilation and dissimilation of ammonia and can be transferred to other α-keto acids to form various amino acids through the action of aminotransferases. oup.com

Glutamate is synthesized from α-ketoglutarate, an intermediate of the citric acid cycle, primarily through the action of glutamate dehydrogenase or glutamate synthase. ontosight.aicellsignal.com It also serves as a precursor for the synthesis of other important molecules, including the inhibitory neurotransmitter γ-aminobutyric acid (GABA), proline, and arginine. oup.com In the central nervous system, the glutamate-glutamine cycle between neurons and astrocytes is essential for maintaining the supply of the excitatory neurotransmitter glutamate. wikipedia.org

The metabolism of glutamate is tightly regulated by various enzymes, hormones, and cellular signaling pathways. ontosight.ai For instance, glutamate dehydrogenase is regulated by hormones like insulin (B600854) and glucagon. ontosight.ai Deficiencies in enzymes involved in glutamate metabolism can lead to various metabolic disorders. nih.gov

Table 2: Compounds Mentioned in the Article

Compound Name
D-Glutamic acid alpha-amide, HCl
D-Glutamic acid
D-Alanine
D-Aspartate
D-Cysteine
D-DOPA
D-Glucosaminate-6-phosphate
D-Phenylalanine
D-Proline
D-Serine
D-Tyrosine
L-Arginine
L-Glutamate
L-Glutamine
L-Leucine
L-Phenylalanine
L-Serine
L-Valine
Alpha-Keto Acids
Alpha-ketoglutarate
Ammonia
Flavin adenine dinucleotide (FAD)
Flavin adenine dinucleotide, reduced form (FADH₂)
Gamma-aminobutyric acid (GABA)
Glutathione
Hydrogen peroxide
Pyridoxal-5'-phosphate (PLP)
Pyruvate
Generated json
Role in Transamination Reactions and Nitrogen Balance

Transamination reactions are fundamental to amino acid metabolism, facilitating the transfer of an amino group from an amino acid to an α-keto acid. cuni.czwikilectures.eu These reactions, catalyzed by transaminases (or aminotransferases), are crucial for both the synthesis of non-essential amino acids and the catabolism of most amino acids. cuni.cz Typically, the nitrogen from various amino acids is funneled to α-ketoglutarate to form L-glutamate. cuni.czyoutube.com

The subsequent deamination of L-glutamate releases ammonia, which is then processed for excretion, thereby maintaining nitrogen balance. wikilectures.eu While L-glutamate is a central molecule in this process, the direct participation of D-Glutamic acid in these specific transaminase reactions is not its primary role. Instead, specialized enzymes in certain organisms can act on D-amino acids. For instance, some bacteria possess D-amino acid aminotransferases that can interconvert D-amino acids and their corresponding α-keto acids, indicating a parallel but distinct system for D-amino acid metabolism.

Oxidative Deamination of Glutamate by Glutamate Dehydrogenase

Glutamate dehydrogenase (GDH) is a mitochondrial enzyme that catalyzes the reversible oxidative deamination of L-glutamate into α-ketoglutarate and ammonia, using NAD⁺ or NADP⁺ as a cofactor. nih.govnih.govwikipedia.org This reaction is a critical link between amino acid metabolism and the citric acid cycle, contributing to energy production and redox homeostasis. nih.gov The direction of the GDH reaction is influenced by the cellular energy state; high levels of ADP and leucine (B10760876) activate the enzyme, while GTP is a potent inhibitor. nih.govnih.gov

In mammals, the equilibrium of the GDH reaction typically favors the oxidative deamination of L-glutamate. wikipedia.org While L-glutamate is the primary substrate, the interaction of D-Glutamic acid with GDH is not well-characterized in mammalian systems. However, other enzymes, known as D-amino acid oxidases, are responsible for the oxidative deamination of various D-amino acids. youtube.com These flavoenzymes convert D-amino acids into their corresponding α-keto acids and ammonia, but they are distinct from GDH.

Table 1: Key Enzymes in Glutamate Metabolism

EnzymeSubstrate(s)Product(s)Function
Transaminases L-Amino Acid + α-Ketoglutarateα-Keto Acid + L-GlutamateAmino group transfer cuni.cz
Glutamate Dehydrogenase (GDH) L-Glutamate + NAD(P)⁺α-Ketoglutarate + NH₃ + NAD(P)HOxidative deamination nih.govwikipedia.org
Glutamine Synthetase L-Glutamate + NH₃ + ATPL-Glutamine + ADP + PiAmmonia detoxification nih.govresearchgate.net
Glutaminase L-GlutamineL-Glutamate + NH₃Glutamate production sigmaaldrich.com
Glutamate Decarboxylase (GAD) L-GlutamateGABA + CO₂Neurotransmitter synthesis nih.govnih.gov
Glutamine Synthesis and Ammonia Disposal

Ammonia is toxic to the central nervous system and its detoxification is essential. The primary mechanism for ammonia removal in the brain is its incorporation into L-glutamate to form L-glutamine, a reaction catalyzed by glutamine synthetase. nih.govresearchgate.netnih.gov This process is particularly active in astrocytes. nih.gov The resulting L-glutamine can then be safely transported out of the brain. nih.gov

The synthesis of L-glutamine is heavily dependent on a steady supply of L-glutamate. nih.gov While D-Glutamic acid is not a direct substrate for glutamine synthetase, recent research has highlighted that ammonia itself, often released from glutamine by the enzyme glutaminase, can act as a signaling molecule, for instance, in activating lipid production. nih.gov The involvement of D-Glutamic acid or its amide in these specific pathways remains an area for further investigation, particularly in microorganisms that utilize D-amino acids.

Precursor Role in Gamma-Aminobutyric Acid (GABA) Biosynthesis

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system. nih.gov It is synthesized from L-glutamate through a decarboxylation reaction catalyzed by the enzyme glutamate decarboxylase (GAD). nih.govnih.govresearchgate.net This conversion is a crucial step in regulating neuronal excitability. The presence of GAD is almost exclusive to GABAergic neurons. nih.gov

The direct precursor for GABA is L-glutamate, and there is no evidence to suggest that D-Glutamic acid can serve as a substrate for GAD to produce GABA. nih.govajinomoto.com.my The stereospecificity of GAD for the L-isomer is a key feature of this pathway, ensuring the precise regulation of neurotransmitter synthesis.

Mechanistic Studies in Cellular Processes (Non-Human)

Impact on Ribosomal Peptide Bond Formation and Stereochemistry

Protein synthesis by the ribosome is a highly controlled process that overwhelmingly incorporates L-amino acids. nih.govwikipedia.org The ribosome's peptidyl transferase center (PTC) is responsible for catalyzing peptide bond formation. pnas.orgyoutube.com While D-amino acids are not typically incorporated into proteins, studies have shown that if a D-aminoacyl-tRNA does enter the ribosome's A-site, the rate of peptide bond formation is significantly reduced by approximately three orders of magnitude compared to its L-counterpart. nih.gov

Structural studies of a bacterial ribosome with a D-aminoacyl-tRNA analog revealed that while the D-amino acid side chain can be accommodated in the A-site cleft, the orientation of its α-amino group is not optimal for the nucleophilic attack required for peptide bond formation. nih.gov This suboptimal positioning hinders the reaction and serves as a key mechanism for maintaining the stereochemical integrity of proteins. nih.gov

Effects on Bacterial Growth and Metabolism (e.g., Lacticaseibacillus paracasei)

D-amino acids are significant components of the bacterial world, most notably as key constituents of the peptidoglycan cell wall, which contains D-alanine and D-glutamic acid. frontiersin.org Some bacteria, including species like Lacticaseibacillus paracasei, have complex metabolic pathways involving amino acids. Transcriptomic studies of L. paracasei have shown that during certain growth phases, there is an upregulation of genes related to the metabolism of aspartic acid and glutamic acid. nih.gov

Furthermore, in response to environmental stressors like acidic conditions, L. paracasei has been observed to enhance metabolic pathways for alanine (B10760859), aspartate, and glutamate. nih.gov While these studies primarily focus on L-amino acids, the presence and synthesis of D-amino acids in the bacterial cell wall suggest a sophisticated system for managing and utilizing different amino acid stereoisomers. For example, some bacteria use D-amino acids to modulate cell wall structure and biofilm formation. frontiersin.org The specific effects of externally supplied this compound on the growth and metabolism of L. paracasei would likely involve its interaction with these specialized D-amino acid pathways.

Advanced Analytical Methodologies for Research

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for the analysis of D-Glutamic acid alpha-amide, providing the necessary separation from complex matrices and closely related compounds.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of amino acids due to its versatility. researchgate.net For compounds like glutamine, which lack a strong chromophore, HPLC methods often require derivatization to enable detection by UV or fluorescence. actascientific.com However, methods coupled with mass spectrometry can allow for the analysis of the underivatized compound. sielc.comresearchgate.net The separation can be achieved on various types of columns, including ion-exchange, reversed-phase, and hydrophilic interaction liquid chromatography (HILIC) columns, the last being particularly suited for polar compounds like glutamine. helixchrom.com

Derivatization is a chemical modification process used to enhance the detectability of an analyte or improve its chromatographic properties. actascientific.com This can be performed either before (pre-column) or after (post-column) the analyte passes through the HPLC column.

Pre-column Derivatization: In this approach, the amino acid is derivatized before injection into the HPLC system. actascientific.com This technique is widely used and offers high sensitivity. nih.gov Common reagents for primary and secondary amino acids include o-phthalaldehyde (B127526) (OPA), which reacts with primary amines, and 9-fluorenylmethyl chloroformate (FMOC), used for both primary and secondary amines. jascoinc.com A dual-reagent method using both OPA and FMOC can be employed for comprehensive amino acid analysis. jascoinc.com The resulting derivatives are typically separated on a reversed-phase column and detected by fluorescence. nih.govnih.gov Automated pre-column derivatization systems can improve throughput and reproducibility. nih.govnih.gov

Post-column Derivatization: Here, the separation of the underivatized amino acids occurs first, followed by a reaction with a derivatizing reagent before the detector. actascientific.comscirp.org A significant advantage of this method is that potential interfering compounds from the sample matrix are separated from the analyte before the derivatization reaction. scirp.org Ninhydrin is a classic and robust reagent for post-column derivatization, reacting with most amino acids to form a colored product detectable at 570 nm. scirp.orgscirp.org This method is highly reproducible and has been validated for the determination of glutamine in various products. scirp.orgscirp.org

StrategyCommon ReagentsPrincipleAdvantagesReferences
Pre-columno-phthalaldehyde (OPA), 9-fluorenylmethyl chloroformate (FMOC), Dansyl chlorideAnalyte is derivatized before chromatographic separation.High sensitivity, faster analysis times. actascientific.comnih.govjascoinc.com
Post-columnNinhydrinAnalytes are separated first, then derivatized before detection.Robust, reproducible, avoids interference from matrix during reaction. actascientific.comscirp.orgscirp.org

Reversed-Phase HPLC (RP-HPLC) is a widely used mode of liquid chromatography. For polar molecules like D-Glutamic acid alpha-amide, RP-HPLC analysis is often performed after a pre-column derivatization step. nih.govnih.gov This derivatization not only adds a detectable chemical group but also increases the hydrophobicity of the amino acid, leading to better retention and separation on nonpolar stationary phases like C18. nih.gov

A validated method for glutamine involves pre-column derivatization with OPA and 3-mercaptopropionic acid, followed by separation on a C18 column, with the entire automated analysis taking only 6 minutes. nih.gov Another RP-HPLC method uses dansyl chloride for derivatization to separate glutamine and gamma-aminobutyric acid (GABA). nih.gov It is also possible to analyze underivatized glutamine using RP-HPLC with a simple mobile phase of acetonitrile (B52724) and water, often with an acid modifier like phosphoric or formic acid, and detection at low UV wavelengths (around 210 nm). researchgate.netsielc.com

Gas Chromatography (GC) is another powerful separation technique, but it is generally suitable only for volatile and thermally stable compounds. Amino acids, including D-Glutamic acid alpha-amide, are polar and non-volatile, necessitating a derivatization step to increase their volatility before GC analysis. thermofisher.comsigmaaldrich.com

The most common derivatization technique for GC analysis of amino acids is silylation. thermofisher.com Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are used to replace the active hydrogens on the amine and amide groups with nonpolar silyl (B83357) groups. thermofisher.comsigmaaldrich.comnih.gov This process makes the molecule volatile and suitable for GC separation. The resulting derivatives can then be analyzed by GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). thermofisher.com For instance, a method using MTBSTFA derivatization followed by GC-MS analysis has been developed for the simultaneous quantification of glutamine isotopic enrichment. nih.gov It is important to note that for some amino acids, including glutamine, silylation can produce multiple derivative products, and reaction conditions may need to be optimized to favor a single product for accurate quantification. sigmaaldrich.com

Resolving stereoisomers—molecules with the same chemical formula and connectivity but different spatial arrangements—is a significant analytical challenge. Mass spectrometry itself cannot typically differentiate between enantiomers (non-superimposable mirror images) like D- and L-glutamine because they have the identical mass. researchgate.net Therefore, separation must be achieved chromatographically before MS detection. LC-MS/MS is a highly sensitive and specific technique for this purpose.

There are two primary strategies for the chiral separation of D-Glutamic acid alpha-amide using LC-MS/MS:

Direct Separation using Chiral Stationary Phases (CSPs): This approach uses an HPLC column where the stationary phase is chiral. The enantiomers interact differently with the CSP, leading to different retention times and thus separation. This method has the advantage of not requiring derivatization. shimadzu.co.krspringernature.com Chiral columns such as CROWNPAK CR-I(+) and CR-I(-) can separate D- and L-forms of many amino acids, including glutamine. shimadzu.co.kr

Indirect Separation via Chiral Derivatization: This method involves reacting the enantiomeric mixture with a chiral derivatizing agent to form diastereomers. Diastereomers have different physicochemical properties and can be separated on a standard achiral column, such as a C18 reversed-phase column. researchgate.netresearchgate.net This approach was successfully used to quantify D-glutamine in urine samples as a potential biomarker for colorectal cancer. nih.gov

A notable challenge in the LC-MS analysis of glutamine is its potential to cyclize into pyroglutamic acid (pGlu) in the electrospray ionization source of the mass spectrometer. nih.govacs.org This in-source conversion is an analytical artifact that can lead to inaccurate quantification. nih.gov Careful optimization of MS source conditions, such as the fragmentor voltage, is crucial to minimize this conversion. nih.gov

ParameterMethod Details for D/L-Glutamine SeparationKey FindingsReferences
ColumnChiral Stationary Phase (e.g., Chiralpak QD-AX, CROWNPAK CR-I)Allows direct separation of enantiomers without derivatization. shimadzu.co.krnih.gov
DerivatizationChiral labeling reagent (e.g., a variant of Marfey's reagent)Forms diastereomers separable on a standard reversed-phase column. researchgate.netnih.gov
DetectionTandem Mass Spectrometry (MS/MS)Provides high sensitivity and specificity for quantification. nih.govnih.govuniversite-paris-saclay.fr
Potential ArtifactIn-source cyclization of glutamine to pyroglutamic acidCan cause underestimation of glutamine; requires optimization of MS source parameters. nih.govacs.org

High-Performance Liquid Chromatography (HPLC)

Derivatization Strategies for Enhanced Analytical Resolution

As highlighted in the preceding sections, derivatization is a pivotal step in the analysis of D-Glutamic acid alpha-amide for several reasons: improving chromatographic behavior, enhancing detectability, and enabling chiral separation. actascientific.com

The choice of derivatization reagent and strategy depends on the analytical goal and the detection method.

For enhanced detection in HPLC, reagents that introduce a chromophore (for UV detection) or a fluorophore (for fluorescence detection) are used. OPA and dansyl chloride are classic examples that significantly lower the limits of detection. actascientific.comnih.govnih.gov

For GC analysis, the primary goal is to increase volatility. Silylation reagents like MTBSTFA achieve this by masking the polar amine and amide functional groups. sigmaaldrich.comnih.gov

For chiral resolution on achiral columns, a chiral derivatizing agent is employed. These reagents, themselves enantiomerically pure, react with the D- and L- enantiomers to create a pair of diastereomers, which can then be separated chromatographically. researchgate.netnih.gov

The derivatization process itself must be carefully controlled, as incomplete reactions or the formation of byproducts can compromise the accuracy and precision of the analysis. sigmaaldrich.com Automated systems for both pre- and post-column derivatization have been developed to improve the reliability and throughput of these essential analytical procedures. nih.govnih.gov

Chiral Derivatization Reagents for Enantiomeric Separation

Enantiomeric separation is crucial in the analysis of chiral molecules like D-Glutamic acid alpha-amide, HCl, as the biological activity of enantiomers can differ significantly. Chiral derivatization involves reacting the enantiomeric mixture with a chiral reagent to form diastereomers, which can then be separated using standard chromatographic techniques.

Marfey's Reagent and Analogues (e.g., FDNP-Val-NH2)

Marfey's reagent, 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA), and its analogues are widely used for the chiral resolution of amino acids. nih.govnih.gov The reagent reacts with the primary amine group of the amino acid to form stable diastereomeric derivatives. nih.gov These derivatives can be detected with high sensitivity due to the strong UV absorbance of the 2,4-dinitrophenyl (DNP) group at 340 nm. nih.govfishersci.com

Analogues of Marfey's reagent, such as N2-(5-fluoro-2,4-dinitrophenyl)-L-valine amide (FDNP-Val-NH2), have been developed to improve the separation efficiency for different amino acids. epa.gov It has been demonstrated that FDNP-Val-NH2 can provide larger differences in retention times between diastereomers for many amino acids compared to the original Marfey's reagent. epa.gov The selection of the appropriate chiral derivatizing agent is critical and often depends on the specific amino acid being analyzed. nih.gov While Marfey's reagent generally provides high enantioselectivity, its sensitivity may be lower compared to other reagents. nih.gov

Formation and Separation of Diastereomers

The fundamental principle behind chiral derivatization is the conversion of a pair of enantiomers into a pair of diastereomers. Enantiomers possess identical physical and chemical properties in an achiral environment, making their separation challenging. However, diastereomers have distinct physical properties, including different boiling points, melting points, and solubility, which allows for their separation using conventional chromatographic methods like reversed-phase high-performance liquid chromatography (RP-HPLC). nih.govthieme-connect.de

The reaction of D- and L-amino acids with an L-amino acid-based chiral derivatizing agent (L-CDA) results in the formation of D-L and L-L diastereomers, respectively. nih.gov These diastereomers can then be separated on a standard reversed-phase column. nih.govnih.gov Typically, the L-L diastereomer elutes earlier than the D-L diastereomer. fishersci.comnih.gov The efficiency of the separation is influenced by factors such as the structure of the chiral derivatizing agent, the mobile phase composition, and the chromatographic conditions. epa.gov The formation of an intramolecular hydrogen bond in the L-L diastereomer can influence its polarity and retention behavior, leading to better separation. epa.gov

Parameter Description Relevance to this compound Analysis
Chiral Derivatizing Agent A chiral molecule that reacts with enantiomers to form diastereomers.Marfey's Reagent (FDAA) and its analogues (e.g., FDNP-Val-NH2) are used to derivatize the primary amine of D-Glutamic acid alpha-amide.
Diastereomers Stereoisomers that are not mirror images of each other.The reaction of D-Glutamic acid alpha-amide with an L-chiral derivatizing agent forms a D-L diastereomer, which is separable from the corresponding L-L diastereomer.
Chromatographic Separation Techniques like RP-HPLC are used to separate the formed diastereomers.The difference in polarity and structure between the D-L and L-L diastereomers allows for their resolution on a standard C18 column.

Chemical Derivatization to Alpha-Hydroxy Acids (e.g., Van Slyke Reaction)

The Van Slyke reaction is a classic chemical method for the determination of primary aliphatic amino groups. wikipedia.org This reaction involves treating the amino acid with nitrous acid (HONO), which is typically generated in situ from sodium nitrite (B80452) and a weak acid like acetic acid. wikipedia.orgyoutube.com The primary amine group is converted into a hydroxyl group, transforming the alpha-amino acid into an alpha-hydroxy acid, with the concurrent evolution of nitrogen gas. wikipedia.org The reaction is as follows:

R-NH₂ + HONO → R-OH + N₂ + H₂O wikipedia.org

For this compound, the primary alpha-amino group would react to form the corresponding alpha-hydroxy derivative. The volume of nitrogen gas produced can be measured to quantify the amount of amino acid present in a sample. youtube.com This method, while historically significant, is a general test for primary amines and does not provide chiral discrimination on its own. However, the resulting alpha-hydroxy acid could potentially be analyzed further using chiral techniques.

N-Acylation for Reversed-Phase Chromatography-Mass Spectrometry (RPC/MS)

N-acylation is a derivatization technique used to improve the chromatographic properties and mass spectrometric detection of amino acids. By acylating the primary amine group, the polarity of the amino acid is reduced, leading to better retention and peak shape in reversed-phase chromatography. This is particularly useful for the analysis of polar compounds like amino acids in complex biological matrices.

For this compound, N-acylation would involve reacting the primary amine with an acylating agent. This modification can enhance its retention on a reversed-phase column and improve its ionization efficiency for mass spectrometry. Enantioselective gas chromatography-mass spectrometry (GC-MS) has been used for the analysis of D-amino acids in various food products after derivatization, which often includes an acylation step. uni-giessen.de This approach allows for the sensitive detection and quantification of D-amino acids that may be formed during food processing. uni-giessen.de The stability of glutamic acid-linked peptides can also be influenced by modifications to the alpha-amine group, with acylation into an amide increasing stability. nih.gov

Spectroscopic and Structural Elucidation Methods

Spectroscopic techniques are indispensable for the detailed structural and conformational analysis of molecules like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformation Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the structure, dynamics, and conformation of molecules in solution. chemaxon.comrsc.org Both ¹H and ¹³C NMR are used to elucidate the connectivity of atoms and the three-dimensional arrangement of the molecule. rsc.orgrsc.org

For glutamic acid and its derivatives, NMR studies can reveal the conformational preferences of the molecule in different solvents. chemaxon.com The analysis of coupling constants and chemical shifts can provide insights into the torsion angles of the molecular backbone. rsc.org For instance, the conformation of glutamic acid analogues has been studied in aqueous environments to understand the distances between functional groups, which is crucial for their biological activity. rsc.org Theoretical calculations are often combined with experimental NMR data to assign stable conformers and understand the factors governing their conformational equilibrium, such as hyperconjugative and steric effects. chemaxon.com

Solid-state NMR has also been employed to study the structure of glutamic acid hydrochloride, revealing distinct signals for the different oxygen sites in the molecule. ox.ac.uk This technique can provide information about the crystalline packing and intermolecular interactions. Advanced NMR techniques, such as those involving parahydrogen-induced hyperpolarization, have been developed to detect and discriminate between D- and L-amino acids at very low concentrations. acs.org

NMR Parameter Information Obtained Application to this compound
Chemical Shift (δ) Electronic environment of the nucleus.Provides information on the location of protons and carbons within the molecule, helping to confirm the overall structure.
Coupling Constant (J) Connectivity and dihedral angles between adjacent nuclei.Helps determine the conformation of the molecule in solution by analyzing the spatial relationship between protons.
Nuclear Overhauser Effect (NOE) Proximity of nuclei in space.Provides information about the through-space distances between protons, aiding in the determination of the three-dimensional structure.

Single Crystal X-ray Diffraction for Solid-State Structure Determination

For closely related compounds, such as D-Glutamic acid hydrochloride, SCXRD studies have successfully elucidated the solid-state structure. A study published in 2019 determined the absolute structure of D-Glutamic acid hydrochloride, confirming its systematic name as (R)-1,3-dicarboxypropan-1-aminium chloride. researchgate.net The analysis was performed at room temperature (300 K) using Cu Kα radiation. researchgate.net The compound crystallizes in the orthorhombic space group P2₁2₁2₁, a common space group for chiral molecules. researchgate.netacs.org

The crystallographic data reveals a zwitterionic structure, where the amino group is protonated (NH₃⁺) and one of the carboxylic acid groups is deprotonated (COO⁻), with a chloride anion balancing the charge. The crystal structure is stabilized by an extensive network of hydrogen bonds. The ammonium (B1175870) group, for instance, forms hydrogen bonds with the chloride ion and the carboxylate oxygen atoms of neighboring molecules. researchgate.net Specifically, the chloride anion acts as an acceptor for hydrogen bonds from the ammonium group and the carboxylic acid OH group, disrupting the "head-to-tail" self-assembly often seen in amino acid crystals. researchgate.net

Table 1: Crystallographic Data for D-Glutamic acid hydrochloride researchgate.net

ParameterValue
Chemical FormulaC₅H₁₀NO₄⁺·Cl⁻
Molecular Weight183.59 g/mol
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)5.1363 (2)
b (Å)11.7497 (4)
c (Å)13.2871 (5)
V (ų)801.88 (5)
Z4
Temperature (K)300
RadiationCu Kα (λ = 1.54178 Å)
Density (calculated) (Mg m⁻³)1.512

Fluorescent Probes for Chemoselective and Enantioselective Detection

The ability to selectively detect specific enantiomers of amino acids is of great importance in biological and chemical sciences. rsc.org Fluorescent probes have emerged as a highly sensitive and rapid method for this purpose. rsc.orgnsf.gov Research has focused on developing probes that can not only distinguish between different amino acids (chemoselectivity) but also between their D- and L-enantiomers (enantioselectivity). rsc.org

A significant portion of this research has utilized chiral 1,1'-bi-2-naphthol (B31242) (BINOL) derivatives as the core structure for fluorescent probes. rsc.orgbohrium.comnih.gov These probes often incorporate aldehyde groups which can react with the amino group of the target amino acid. rsc.orgnsf.gov The resulting product, often a Schiff base or a related adduct, can exhibit significantly enhanced fluorescence compared to the probe alone, allowing for detection. bohrium.comresearchgate.net

For instance, a BINOL-based dialdehyde (B1249045) was found to be a highly chemoselective and enantioselective fluorescent probe for glutamic acid and aspartic acid. rsc.orgnsf.gov The probe (S)-2, an isomer of a previously studied dialdehyde, demonstrated a remarkable fluorescence enhancement for L-glutamic acid without the need for a metal ion cofactor. rsc.orgbohrium.com In contrast, it showed very little response to D-glutamic acid or 17 other common amino acids. rsc.orgbohrium.com The proposed mechanism involves the two aldehyde groups of the probe cooperating to react with the two carboxylate groups of the acidic amino acid, forming a dicarboxylate adduct intermediate that is responsible for the enhanced fluorescence. rsc.org The stereochemical match between the chiral probe and the amino acid enantiomer is critical for this interaction and subsequent fluorescence enhancement. rsc.orgresearchgate.net

Another study reported a fluorescent probe, (R)-5, synthesized from BINOL and 2-(Aminomethyl)pyridine, which could recognize both D-arginine and D-glutamic acid at low concentrations. bohrium.comnih.gov This highlights the tunability of the BINOL framework to target specific D-amino acids. The enantioselective fluorescence enhancement ratio (ef), which compares the fluorescence enhancement for one enantiomer versus the other, is a key metric for these probes. For one probe interacting with glutamic acid, an ef of 25 was observed. rsc.orgrsc.org

The development of these probes facilitates the rapid analysis of chiral amino acids and holds potential for applications in various fields, including bioimaging and high-throughput screening. bohrium.comresearchgate.net

Table 2: Examples of Fluorescent Probes for Glutamic Acid Detection

Probe Name/TypeTarget Analyte(s)Key Findings & Performance
(S)-2 (1,1'-binaphthyl-based dialdehyde) rsc.orgnsf.govL-Glutamic Acid, L-Aspartic AcidHighly chemoselective and enantioselective. No metal ion required. Maximum enantioselective fluorescence enhancement ratio (ef) of 25 for L-Glu. rsc.orgrsc.org
(S)-1 (2,2'-diformyl-1,1'-binaphthyl) rsc.orgL-Glutamic Acid, L-Aspartic AcidIn the presence of TBA salts, showed large fluorescence enhancement for L-Glu and L-Asp, with little response to their D-enantiomers. rsc.org
(R)-5 (BINOL and 2-(Aminomethyl)pyridine Schiff base) bohrium.comnih.govD-Arginine, D-Glutamic AcidCapable of recognizing both D-amino acids at low concentrations. Applicable to paper-based sensors and detection in living cells. bohrium.comnih.gov
BINOL-based perfluoroalkyl ketone acs.orgVarious amino acid-TBA saltsFirst example of an enantioselective sensor for amino acids via amide bond formation under mild conditions. acs.org
Amphiphilic Polymer-Based Probes virginia.eduVarious amino acidsProbes based on a BINOL diinitiator combined with Zn(II) showed highly enantioselective fluorescence enhancement in aqueous solution. virginia.edu

Mechanistic and Structural Investigations

Elucidation of Enzyme Kinetics and Catalytic Mechanisms

The catalytic processing of amino acids and their derivatives is fundamental to biochemistry. The specific mechanisms employed by enzymes dictate their substrate scope. The presence of an alpha-amide group in place of a carboxylic acid profoundly impacts how D-Glutamic acid alpha-amide interacts with enzymes that typically process D-amino acids.

Mechanistic Insights into Amidohydrolase Superfamily Catalysis

The amidohydrolase superfamily is a large and functionally diverse group of enzymes that catalyze the hydrolysis of amide and ester bonds in a wide array of substrates. nih.govacs.org These enzymes are characterized by a conserved (β/α)8-barrel structural fold that houses a mononuclear or binuclear metal center essential for catalysis. nih.govacs.orgresearchgate.net

The catalytic mechanism hinges on the activation of a water molecule. utsa.edu This metal-bound water molecule, or a resulting hydroxide ion, acts as the nucleophile that attacks the carbonyl carbon of the scissile amide bond. nih.govacs.org In enzymes with binuclear metal centers, one metal ion (the β-metal) typically polarizes the substrate's carbonyl group through Lewis acid catalysis, enhancing its electrophilicity, while the other (the α-metal) activates the hydrolytic water molecule. nih.govacs.org In some amidases, specific amino acid residues play a crucial role in correctly positioning the substrate. For instance, a conserved glutamate (B1630785) residue can form a hydrogen bond with the substrate's amino group, ensuring the proper stereoelectronic alignment for nucleophilic attack by the catalytic cysteine. nih.gov

Given that D-Glutamic acid alpha-amide possesses a primary amide at the alpha-position, it is a potential substrate for members of the amidohydrolase superfamily. The enzyme would catalyze the hydrolysis of the C-N bond of the alpha-amide, releasing ammonia (B1221849) and converting the compound to D-Glutamic acid. The efficiency of such a reaction would depend on how well the molecule fits into the active site, which is determined by the conformational restrictions imposed by the loops extending from the barrel structure. nih.govacs.org

Detailed Studies of D-Amino Acid Transaminase Catalytic Cycles

D-amino acid transaminases (DAATs) are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the stereoselective transfer of an amino group from a D-amino acid to an α-keto acid. mdpi.com This process is crucial in bacteria for the synthesis of D-glutamate, an essential component of the cell wall peptidoglycan. mdpi.comnih.gov The benchmark reaction for DAATs is the transamination between D-alanine and α-ketoglutarate to produce pyruvate and D-glutamate. nih.govwikipedia.org

The catalytic cycle is a two-step, reversible process:

The amino group from the D-amino acid substrate is transferred to the PLP cofactor, forming pyridoxamine 5'-phosphate (PMP) and releasing the first product, an α-keto acid. nih.govrsc.org

The PMP then donates the amino group to a second α-keto acid substrate, regenerating the PLP cofactor and releasing the final product, a new D-amino acid. nih.gov

A critical feature of this mechanism is the requirement for the substrate to possess an α-carboxylate group. This group is essential for binding within the active site and for the catalytic process of transimination, where the substrate's amino group attacks the PLP cofactor. nih.gov Quantum mechanics/molecular mechanics (QM/MM) simulations have suggested that the substrate itself can act as a base, with a proton transferred from its amino group to its α-carboxylate group, facilitating the nucleophilic attack. nih.gov

Because D-Glutamic acid alpha-amide lacks the free α-carboxylate group, it cannot serve as a substrate for D-amino acid transaminases. The replacement of the charged carboxylate with a neutral amide group prevents the necessary interactions for substrate binding and precludes its participation in the proton transfer events central to the catalytic cycle.

Understanding D-Amino Acid Decarboxylase Mechanisms

Decarboxylation is a chemical reaction that removes a carboxyl group and releases carbon dioxide (CO2). pharmaguideline.comyoutube.com Amino acid decarboxylases are enzymes that catalyze this reaction in amino acids, producing amines. Many of these enzymes, such as aromatic L-amino acid decarboxylase, also depend on the cofactor pyridoxal phosphate (PLP). wikipedia.org

The mechanism involves the formation of a Schiff base between the amino group of the amino acid substrate and the PLP cofactor, displacing a lysine (B10760008) residue in the enzyme's active site that normally binds the PLP. wikipedia.org This intermediate positions the substrate's carboxyl group for cleavage, which is favored by the electron-withdrawing properties of the PLP ring. Subsequent protonation of the resulting intermediate yields the amine product and regenerates the enzyme's internal Schiff base with lysine. wikipedia.org

The presence of a free carboxyl group is an absolute prerequisite for this catalytic mechanism. D-Glutamic acid alpha-amide, having its alpha-carboxyl group converted to an amide, cannot be a substrate for D-amino acid decarboxylases. The enzyme has no carboxyl group to recognize, bind, and subsequently remove.

Table 1: Analysis of D-Glutamic acid alpha-amide as a Potential Substrate for Key Enzyme Classes
Enzyme Superfamily/ClassCatalytic FunctionCofactor RequirementRole of α-Carboxylate GroupSuitability of D-Glutamic Acid α-Amide as a Substrate
AmidohydrolaseHydrolysis of amide bondsTypically metal ions (e.g., Zn2+, Fe2+)Not applicable (acts on amide group)Potentially suitable; the α-amide bond is the target for hydrolysis.
D-Amino Acid Transaminase (DAAT)Transfer of an amino group from a D-amino acid to an α-keto acidPyridoxal-5'-phosphate (PLP)Essential for active site binding and catalysis (proton transfer)Unsuitable; lacks the required α-carboxylate group.
D-Amino Acid DecarboxylaseRemoval of the α-carboxyl group as CO2Pyridoxal-5'-phosphate (PLP)Essential; it is the group that is removed by the enzyme.Unsuitable; lacks the required α-carboxylate group.

Substrate Recognition and Binding Specificity Studies

The high specificity of enzymes for their substrates is a result of the precise three-dimensional arrangement of amino acid residues within the active site. wikipedia.org This organization creates a microenvironment that is chemically and sterically tailored to bind a specific substrate and catalyze a particular reaction.

Analysis of Active Site Organization and Ligand Interactions

The active site of an enzyme consists of residues that form temporary bonds with the substrate (the binding site) and residues that catalyze the reaction (the catalytic site). wikipedia.org The nature of these interactions determines substrate specificity.

Amidohydrolase Superfamily : The active sites are typically located within a (β/α)8-barrel structure containing a metal cofactor. utsa.edu Substrate binding is largely dictated by interactions with the loops that cap the barrel. acs.org For an amide substrate, key interactions involve the polarization of the carbonyl oxygen by the metal center and hydrogen bonding with active site residues. nih.govnih.gov For D-Glutamic acid alpha-amide, the amide group could fit into such a site, while its D-glutamyl portion would interact with the surrounding residues, influencing binding affinity.

D-Amino Acid Transaminases : The active sites of DAATs are shaped to specifically recognize D-amino acids. A strong positive charge is often present in the active site to accommodate the two carboxylate groups of the preferred substrates, D-glutamate and D-aspartate. nih.govnih.gov In the DAAT from Haliscomenobacter hydrossis, for example, three arginine residues create this positively charged pocket. nih.gov These residues form crucial ionic bonds with both the α- and γ-carboxylate groups of D-glutamate. The substitution of the α-carboxylate with a neutral amide group in D-Glutamic acid alpha-amide would eliminate a key ionic interaction, drastically reducing binding affinity and preventing proper orientation for catalysis.

Table 2: Active Site Interactions and the Consequence of α-Amidation
Enzyme ClassKey Active Site FeaturesSubstrate Group RecognizedNature of InteractionConsequence of α-Amidation in D-Glutamic Acid α-Amide
AmidohydrolaseMetal center, catalytic residues (e.g., His, Glu, Cys)Amide C=O and N-HLewis acid coordination, Hydrogen bondingProvides the target amide bond for hydrolysis; interaction is possible.
D-Amino Acid TransaminasePositively charged pocket (e.g., Arg residues), PLP cofactorα-carboxylate, α-amino group, side-chain carboxylateIonic bonds, Hydrogen bonds, Schiff base formationPrevents essential ionic bond with the α-carboxylate, disrupting binding and catalysis.
D-Amino Acid DecarboxylasePLP cofactor bound to Lys, substrate positioning residuesα-carboxylate, α-amino groupIonic bonds, Hydrogen bonds, Schiff base formationRemoves the target group for the enzymatic reaction; substrate is incompatible.

Stereochemical Requirements for Enzyme Activity and Substrate Differentiation

Enzymes are chiral molecules and can distinguish between the enantiomers (D and L forms) of a substrate. wikipedia.org This stereospecificity arises from the three-dimensional structure of the active site, which allows for a precise, multi-point interaction with the substrate.

For enzymes acting on amino acids, the active site is arranged to bind the α-carbon's four different substituents (H, amino group, carboxyl group, and side chain) in a specific orientation. Only one enantiomer will fit correctly to allow the catalytic residues to be properly positioned relative to the substrate's reactive bonds. DAATs, for instance, are strictly specific for D-amino acids. nih.gov This selectivity is governed by the fixed geometry of the active site pockets that bind the carboxylate and amino groups, ensuring that only a D-configured substrate can be productively bound to the PLP cofactor for catalysis. nih.govnih.gov

While D-Glutamic acid alpha-amide possesses the D-configuration at its α-carbon, which is a necessary prerequisite for interaction with a D-specific enzyme, this feature alone is insufficient to make it a substrate for enzymes like DAATs or decarboxylases. The stereochemistry is relevant only if the primary chemical requirements for binding and catalysis—most notably the presence of the α-carboxylate group—are met. For an amidohydrolase, the stereochemistry of the substrate can influence binding and the rate of catalysis, but the enzyme's primary requirement is the presence of a hydrolyzable amide bond.

Computational Modeling and Simulation Approaches

Computational modeling and simulation have emerged as indispensable tools in the mechanistic and structural investigation of chemical compounds, offering insights that are often inaccessible through experimental methods alone. For D-Glutamic acid alpha-amide, HCl, while direct computational studies are not extensively documented in publicly available literature, a wealth of information on related molecules, particularly L-Glutamic acid and various amino acid amides, provides a robust framework for understanding its potential behavior and properties through analogy. This section explores the application of advanced computational techniques to elucidate reaction pathways, predict catalytic properties, and model crystal morphology, drawing upon established methodologies and findings from closely related systems.

Quantum Mechanics/Molecular Mechanics (QM/MM) Molecular Dynamics Simulations for Reaction Pathways

Quantum Mechanics/Molecular Mechanics (QM/MM) molecular dynamics simulations represent a powerful methodology for studying chemical reactions in complex environments, such as enzymatic catalysis or reactions in solution. This hybrid approach treats the chemically active region of a system, where bond breaking and formation occur, with computationally intensive quantum mechanics, while the surrounding environment, such as the protein scaffold or solvent molecules, is described using more efficient molecular mechanics force fields. This dual-level approach allows for the accurate modeling of reaction mechanisms and the calculation of activation free energies.

In the context of this compound, QM/MM simulations could be instrumental in understanding its enzymatic synthesis or degradation. For example, in a hypothetical enzymatic hydrolysis, the QM region would include the alpha-amide group of the substrate, the side chains of the catalytic residues (e.g., serine, cysteine, or aspartate), and any assisting water molecules. The simulations could then map out the entire reaction pathway, from the formation of the Michaelis complex to the tetrahedral intermediate and finally to the release of the products, D-Glutamic acid and ammonia. This would provide detailed insights into the transition state structures and the free energy barriers associated with the reaction. Furthermore, these simulations can reveal the influence of the surrounding protein environment on the reaction, highlighting the importance of specific hydrogen bonding and electrostatic interactions in stabilizing the transition state.

Computational Prediction of Catalytic Properties and Enzyme Redesign

Computational methods are increasingly being used not only to understand existing enzymes but also to predict their catalytic properties and to design new enzymes with novel functionalities or improved characteristics. For a substrate like D-Glutamic acid alpha-amide, computational tools can be employed to identify potential enzymes that could act upon it or to redesign existing enzymes to enhance their activity or specificity for this particular compound.

The prediction of catalytic properties often begins with molecular docking simulations to assess the binding affinity and orientation of the substrate within the active site of a candidate enzyme. This is followed by more sophisticated techniques, such as MM-GBSA (Molecular Mechanics/Generalized Born Surface Area) scoring, to refine the binding energy predictions. For D-Glutamic acid alpha-amide, this could involve screening a library of known amidases or proteases to identify enzymes that can accommodate the D-amino acid stereochemistry and the alpha-amide linkage.

Beyond prediction, computational enzyme redesign aims to introduce specific mutations to alter an enzyme's function. This process often involves identifying key residues in the active site that control substrate specificity and then computationally evaluating the effect of various mutations on the binding of the target substrate. For instance, to create an enzyme that efficiently synthesizes or hydrolyzes D-Glutamic acid alpha-amide, one might start with an enzyme that acts on a similar L-amino acid amide. Computational tools can then be used to identify mutations that would favorably accommodate the D-configuration of the glutamic acid moiety.

A notable example of computational enzyme redesign is the development of biocatalysts for peptide C-terminal amidation. In such studies, a combination of data-driven and model-driven computational methods can be used to predict beneficial mutations that enhance enzyme activity and stability. These strategies can mitigate the biases of single approaches and comprehensively sample mutations on both the protein surface and backbone. The application of such an integrated engineering strategy could facilitate the development of enzymes for the synthesis and functionalization of peptides containing D-Glutamic acid alpha-amide.

Advanced Modeling of Crystal Morphology (e.g., L-Glutamic acid polymorphs)

The solid-state properties of a chemical compound are critically dependent on its crystal structure. Advanced computational modeling provides a powerful means to predict and understand the crystal morphology of organic molecules. While specific studies on this compound are limited, extensive research on the polymorphs of L-Glutamic acid (LGA) serves as an excellent case study to illustrate these computational approaches. L-Glutamic acid is known to crystallize in two polymorphic forms, the metastable α-form and the stable β-form.

The relative stability of different polymorphs can be assessed by calculating their crystal lattice energies. This is a crucial step in predicting which polymorphic form is thermodynamically more favorable. Computational methods, often employing force fields like Dreiding or more advanced quantum mechanical calculations, are used to determine these energies. For the α and β polymorphs of L-Glutamic acid, calculated lattice energies have been reported to be -41.83 kcal/mol and -43.03 kcal/mol, respectively, which is in good agreement with experimental data.

The calculation involves summing the intermolecular interaction energies within the crystal lattice. An analysis of the convergence of this summation reveals that Coulombic interactions contribute significantly, accounting for approximately 50% of the total lattice energy for both polymorphs of L-Glutamic acid. Furthermore, partitioning the lattice energy onto the different functional groups of the molecule shows that the interactions between the carboxylate and ammonium (B1175870) ions are dominant, contributing over 60% to the stabilization of the crystal structure in both forms.

Calculated Lattice Energies and Dominant Interactions for L-Glutamic Acid Polymorphs
PolymorphCalculated Lattice Energy (kcal/mol)Contribution of Carboxylate-Ammonium Interactions (%)
α-form-41.8364.82
β-form-43.0369.17

The specific intermolecular interactions, or supramolecular synthons, that govern the assembly of molecules in a crystal are fundamental to understanding its structure and properties. Computational analysis of the crystal structures of L-Glutamic acid polymorphs allows for the identification and ranking of these synthons based on their interaction energies.

In both the α and β forms of L-Glutamic acid, the strongest intermolecular interactions are dominated by hydrogen bonds involving the charged carboxylate and ammonium groups. By systematically calculating the interaction energies between a central molecule and its neighbors, a hierarchy of synthons can be established. This analysis provides a detailed picture of the packing motifs and the key interactions responsible for the stability of the crystal. The identification of these synthons is crucial for understanding and predicting crystal morphology.

Strongest Intermolecular Synthons in L-Glutamic Acid Polymorphs
PolymorphSynthon RankInteracting GroupsInteraction Energy (kcal/mol)H-bond Distance (Å)
α-form-NH3+ ... -COO--10.51.8
-NH3+ ... -COO--8.91.9
-COOH ... -COO--7.51.7
-NH3+ ... O=C--6.82.0
β-form-NH3+ ... -COO--11.21.8
-NH3+ ... -COO--9.81.9
-COOH ... -COO--8.11.6
-NH3+ ... O=C--7.22.1

The external shape, or habit, of a crystal is determined by the relative growth rates of its different faces, which in turn are governed by the surface chemistry and topology of these faces. Computational modeling can be used to assess these surface properties and predict the crystal morphology. The attachment energy model is a common approach, where the energy released upon the attachment of a new molecular layer to a specific crystal face is calculated. Faces with lower attachment energies are predicted to grow slower and are therefore more likely to be expressed in the final crystal habit.

For the polymorphs of L-Glutamic acid, computational studies have characterized the surface-specific chemistry and topology of the crystal habit planes. This involves identifying the "extrinsic" synthons, which are the intermolecular interactions that are terminated at the crystal surface. The nature and strength of these extrinsic synthons, along with the surface topology, influence the binding of solute and solvent molecules, thereby directing the crystal growth. By combining attachment energy calculations with grid-based systematic searches for solute and solvent binding energies on different crystal faces, a more accurate prediction of the solvent-dependent crystal morphology can be achieved. This integrated workflow provides a powerful platform for understanding and controlling the crystallization of organic molecules like this compound.

Advanced Research Perspectives and Biotechnological Utility

D-Amino Acids as Targets for Novel Antimicrobial Strategies

The rise of antimicrobial resistance necessitates the exploration of unconventional therapeutic avenues. D-amino acids, including derivatives of D-glutamic acid, represent a promising frontier in this effort. A primary reason for this is their fundamental role in bacterial physiology, particularly in the construction of the peptidoglycan cell wall, which is essential for the survival of many bacteria. frontiersin.org

D-alanine and D-glutamic acid are key components of the peptide side chains that cross-link the glycan strands of peptidoglycan. frontiersin.orgnih.gov This structural feature makes the bacterial cell wall resistant to degradation by most proteases, which are typically specific for L-amino acids. frontiersin.org Consequently, the enzymes involved in the synthesis and incorporation of D-amino acids into the cell wall, such as racemases that convert L-amino acids to their D-counterparts and ligases that form D-amino acid-containing peptides, are attractive targets for new antimicrobial drugs. nih.govnih.gov For instance, the antibiotic D-cycloserine acts by inhibiting both alanine (B10760859) racemase and D-alanine:D-alanine ligase. nih.gov

Furthermore, the introduction of certain D-amino acids can disrupt bacterial processes. The incorporation of D-leucine, D-tryptophan, D-tyrosine, and D-methionine has been shown to inhibit the growth and biofilm formation of Bacillus subtilis. cdnsciencepub.com Biofilms, which are communities of bacteria encased in a self-produced matrix, are notoriously resistant to conventional antibiotics. D-amino acids have been shown to have dispersal activity against biofilms of significant pathogens like Staphylococcus aureus and Pseudomonas aeruginosa. nih.gov Research has demonstrated that a combination of D-amino acids can enhance the efficacy of existing antimicrobials against these resilient bacterial communities. nih.gov This suggests a synergistic approach where D-amino acids could be used to weaken the biofilm's defenses, making the embedded bacteria more susceptible to traditional antibiotics. frontiersin.orgnih.gov

The antimicrobial potential of D-amino acids is also being harnessed in the design of novel antimicrobial peptides (AMPs). cdnsciencepub.comnih.govresearchgate.net AMPs are naturally occurring molecules with broad-spectrum activity against bacteria, viruses, and fungi. nih.govresearchgate.net Incorporating D-amino acids into synthetic AMPs can significantly enhance their stability by making them resistant to proteolytic degradation by host and bacterial enzymes, which primarily recognize L-amino acids. nih.govnih.gov This increased stability can lead to a longer therapeutic window and greater efficacy.

Applications in Biochemical Probe Development and Research Tool Innovation

The unique properties of D-amino acids and their derivatives, such as D-glutamic acid alpha-amide, make them valuable tools in biochemical research, particularly in the development of probes for studying cellular processes. One of the most significant applications is in the in-situ labeling of bacterial cell walls. rsc.org

Fluorescent D-amino acids (FDAAs) have been developed to visualize peptidoglycan biosynthesis in real-time. rsc.orgnih.gov These probes are incorporated into the bacterial cell wall by the same enzymes that handle their natural D-amino acid counterparts. rsc.org This allows researchers to specifically track cell wall synthesis and remodeling, providing insights into bacterial growth, cell division, and morphology. rsc.org The development of a full spectrum of FDAAs, with emission wavelengths spanning the entire visible spectrum, has greatly expanded the toolkit available for studying bacterial cell biology. rsc.org

Beyond fluorescent labeling, derivatives of D-glutamic acid are crucial building blocks in peptide synthesis. chemimpex.comchemimpex.com For example, Fmoc-D-glutamic acid α-amide is used in solid-phase peptide synthesis to create complex peptide sequences with high purity. chemimpex.com The ability to incorporate a D-amino acid at a specific position is critical for designing peptides with enhanced stability and novel biological activities. This is particularly relevant in the development of peptide-based drugs and in protein engineering, where the goal is to improve properties like solubility and resistance to enzymatic degradation. nih.govchemimpex.com

The unique stereochemistry of D-amino acids also makes them useful in the development of research tools for studying enzyme kinetics and mechanisms. D-Glutamic acid α-amide hydrochloride can serve as a specific substrate in enzymatic assays, helping to elucidate the function and specificity of enzymes involved in amino acid metabolism. chemimpex.com Furthermore, the selective reactivity of D-amino acid-containing peptides is being explored in the development of novel bioconjugation techniques. chemimpex.comacs.org For instance, research has shown that reactive inorganic fragment ions generated in a mass spectrometer can be selectively bound to dipeptides containing D-amino acids, opening up new avenues for creating bioconjugates with unique properties. acs.org

Role in Biomarker Discovery and Metabolic Pathway Tracing

The presence and concentration of free D-amino acids and D-amino acid-containing peptides in physiological fluids are increasingly being recognized as potential biomarkers for various diseases. nih.govnih.gov While L-amino acids are the primary building blocks of proteins, small but significant amounts of D-amino acids are found in the human body, originating from diet, the gut microbiota, and endogenous enzymatic reactions. nih.govnih.gov Alterations in the levels of these D-amino acids have been linked to a range of pathological conditions.

Notably, altered levels of D-serine in the blood have been reported in several neurological and psychiatric disorders, including schizophrenia, Alzheimer's disease, and amyotrophic lateral sclerosis. nih.govnih.gov There is also evidence suggesting a correlation between decreased D-glutamate levels and cognitive decline in patients with Alzheimer's disease. nih.gov The study of D-amino acid profiles in blood and other biological samples could therefore lead to the development of novel diagnostic and prognostic tools for these and other diseases, such as pancreatic cancer and chronic kidney disease. nih.gov

The metabolism of D-amino acids is a recognized biochemical pathway. genome.jp Enzymes such as D-aspartate oxidase are responsible for the degradation of specific D-amino acids, and their activity helps to regulate the levels of these molecules in the body. nih.gov The study of the "amide metabolic process" provides a broader context for understanding how compounds like D-glutamic acid alpha-amide are processed within a cell. ebi.ac.uk Tracing the metabolic fate of isotopically labeled D-amino acid derivatives can provide valuable information about these pathways and how they are altered in disease states.

The gut microbiota is a significant source of D-amino acids in mammals, as D-alanine and D-glutamic acid are major components of bacterial peptidoglycan. nih.gov Changes in the composition of the gut microbiome can therefore influence the levels of D-amino acids in the host, with potential implications for health and disease. This interplay between the host and its microbial inhabitants adds another layer of complexity and opportunity to the field of D-amino acid biomarker research.

Future Research Directions in D-Amino Acid Alpha-Amide Chemistry and Biochemistry

The study of D-glutamic acid alpha-amide and other D-amino acid derivatives is a rapidly evolving field with numerous promising avenues for future research. A key area of focus will continue to be the development of novel antimicrobial agents. cdnsciencepub.comnih.gov This includes the design of more potent and specific inhibitors of enzymes involved in bacterial cell wall synthesis, as well as the creation of highly stable and effective antimicrobial peptides incorporating D-amino acids. nih.gov The potential for using D-amino acids to disrupt and disperse antibiotic-resistant biofilms warrants further investigation, with the aim of developing combination therapies that can overcome this significant clinical challenge.

In the realm of biochemical tools, the development of new and more sophisticated probes based on D-amino acids will undoubtedly continue. This could include the creation of FDAAs with improved photophysical properties, as well as the design of probes for other imaging modalities. The use of D-amino acid derivatives in peptide synthesis will likely expand as our understanding of the structural and functional consequences of incorporating these non-canonical residues grows. chemimpex.com This could lead to the development of peptide-based therapeutics with enhanced efficacy and bioavailability. nih.gov

The role of D-amino acids as biomarkers is a particularly exciting area for future research. nih.gov Larger-scale clinical studies are needed to validate the diagnostic and prognostic potential of D-amino acid profiles for various diseases. nih.gov Furthermore, investigating the link between gut microbiota composition, D-amino acid levels, and disease states could open up new avenues for therapeutic intervention, potentially through the modulation of the gut microbiome.

Finally, fundamental research into the chemistry and biochemistry of D-amino acid alpha-amides and related compounds will remain crucial. This includes exploring novel synthetic routes for these molecules and gaining a deeper understanding of their metabolic pathways and biological functions. nih.gov The interface of chemistry and life science will continue to be a fertile ground for discovery in the world of D-amino acids, with the potential for significant impacts on medicine and biotechnology. nih.gov

Q & A

Basic: What are the established synthetic routes for D-glutamic acid alpha-amide, HCl, and how do reaction conditions influence yield?

Answer:
this compound (CAS 200624-59-5) is synthesized via amidation of D-glutamic acid derivatives. A common approach involves:

Starting material activation : React D-glutamic acid with a protecting group (e.g., benzyl ester, as in ) to avoid side reactions.

Amidation : Use carbodiimide coupling agents (e.g., EDC/HOBt) to form the alpha-amide bond.

Deprotection and salt formation : Remove protecting groups under acidic conditions (e.g., HCl) to yield the hydrochloride salt.
Critical factors :

  • pH control : Excess HCl during salt formation can lead to byproducts; optimize stoichiometry .
  • Purification : Use recrystallization or HPLC () to isolate the product.
    Yields typically range from 33% to 70%, depending on reaction scale and purification efficiency .

Basic: How do researchers validate the chiral purity of this compound?

Answer:
Chiral purity is critical due to the compound's stereospecific bioactivity. Methods include:

Chiral derivatization : React with Marfey’s reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) to form diastereomers separable via reversed-phase HPLC .

LC-MS with chiral columns : Use columns like Chirobiotic T (teicoplanin-based) to resolve D/L enantiomers. Retention times for D-glutamic acid derivatives are distinct (e.g., 8.807 min for D-form vs. 7.831 min for L-form in ).

Circular dichroism (CD) : Compare CD spectra to reference standards to confirm optical activity .

Advanced: How can researchers design experiments to study the neuromodulatory effects of this compound on ionotropic glutamate receptors?

Answer:
Experimental design :

Receptor specificity assays :

  • Use HEK-293 cells expressing recombinant NMDA, AMPA, or kainate receptors.
  • Apply this compound (0.1–100 µM) and measure ion flux via fluorescent indicators (e.g., SBFI for Na⁺, as in ).

Competitive binding studies :

  • Incubate with radiolabeled ligands (e.g., [³H]MK-801 for NMDA receptors) and quantify displacement using scintillation counting.

Electrophysiology :

  • Perform patch-clamp recordings on neuronal cultures to assess changes in postsynaptic currents.
    Key controls : Include L-glutamic acid and D-glutamic acid (without amide) to isolate alpha-amide effects .

Advanced: How should researchers address contradictions in reported solubility data for D-glutamic acid derivatives?

Answer:
Discrepancies in solubility (e.g., HCl-solubility in vs. ethanol insolubility in ) arise from:

Hydration state : Anhydrous vs. monohydrate forms have different solubilities. Verify crystal structure via X-ray diffraction .

pH dependence : Solubility in HCl (1 M) is higher due to protonation of carboxyl groups. Use potentiometric titration to map pH-solubility profiles .

Temperature effects : Measure solubility at standardized temperatures (e.g., 25°C) using gravimetric analysis.
Mitigation : Report detailed experimental conditions (solvent purity, temperature, agitation) to ensure reproducibility .

Advanced: What analytical strategies differentiate this compound from its gamma-amide isomer?

Answer:

NMR spectroscopy :

  • ¹H NMR : Alpha-amide protons resonate at δ 7.2–7.5 ppm (amide region), while gamma-amide protons show distinct coupling patterns.
  • 13C NMR : Carbonyl carbons (alpha-amide: ~173 ppm; gamma-amide: ~170 ppm) differ due to electronic environments .

Enzymatic cleavage : Use glutamyl-specific aminopeptidases to hydrolyze alpha-amides selectively, followed by LC-MS to monitor degradation .

IR spectroscopy : Alpha-amide C=O stretches appear at ~1650 cm⁻¹, whereas gamma-amides show shifts due to hydrogen bonding differences .

Basic: What are the stability considerations for storing this compound in aqueous solutions?

Answer:
Stability is influenced by:

pH : Store at pH 3–4 (HCl buffer) to prevent deamidation. Neutral or alkaline conditions accelerate hydrolysis .

Temperature : Lyophilize and store at –20°C for long-term stability. Aqueous solutions degrade within 72 hours at 25°C ( ).

Light exposure : Protect from UV light to avoid racemization. Use amber vials for storage .

Advanced: How can researchers resolve conflicting bioactivity data in studies using this compound?

Answer:
Contradictions may arise from:

Impurity profiles : Test batches via HPLC () for residual solvents or isomers.

Receptor heterogeneity : Use CRISPR-edited cell lines to eliminate endogenous receptor subtypes confounding results .

Pharmacokinetic variability : Conduct in vivo microdialysis () to measure brain interstitial fluid concentrations, correlating with observed bioactivity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
D-Glutamic acid alpha-amide, HCl
Reactant of Route 2
Reactant of Route 2
D-Glutamic acid alpha-amide, HCl

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.